Acridin-9-yl-(5-ethyl-[1,3,4]thiadiazol-2-yl)-amine
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acridin-9-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acridin-9-amine typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with acridine-9-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, respectively . The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols . Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiadiazole or acridine moieties .
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety intercalates with DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, the thiadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a benzamide moiety instead of acridine.
5-ethyl-1,3,4-thiadiazole-2-amine: Lacks the acridine moiety, making it less effective in DNA intercalation.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acridin-9-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acridin-9-amine is unique due to the combination of the thiadiazole and acridine moieties, which confer both antimicrobial and DNA-intercalating properties. This dual functionality makes it a promising candidate for various scientific and medicinal applications .
Properties
Molecular Formula |
C17H14N4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-acridin-9-yl-5-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H14N4S/c1-2-15-20-21-17(22-15)19-16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3,(H,18,19,21) |
InChI Key |
AIKDVQRKSXLRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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